molecular formula C17H18N2O2 B1660364 N,N-Diphenyl-4-morpholinecarboxamide CAS No. 75125-45-0

N,N-Diphenyl-4-morpholinecarboxamide

Cat. No.: B1660364
CAS No.: 75125-45-0
M. Wt: 282.34 g/mol
InChI Key: XYCIGOQWHKQDFQ-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4-morpholinecarboxamide (CAS 75125-45-0) is a carboxamide derivative featuring a morpholine ring substituted at the 4-position with two phenyl groups. The compound exhibits a logP value of 3.277, indicative of moderate lipophilicity .

Properties

CAS No.

75125-45-0

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N,N-diphenylmorpholine-4-carboxamide

InChI

InChI=1S/C17H18N2O2/c20-17(18-11-13-21-14-12-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

XYCIGOQWHKQDFQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds and Structural Features

The following table summarizes critical differences between N,N-Diphenyl-4-morpholinecarboxamide and its analogs:

Compound Name (CAS) Substituents Functional Group logP Key Properties/Findings
This compound (75125-45-0) Two phenyl groups Carboxamide 3.277 High lipophilicity; potential for π-π interactions
N-Phenyl-4-morpholinecarboxamide (4559-92-6) Single phenyl group Carboxamide N/A Lower molecular weight; crystal structure shows N–H∙∙∙O hydrogen bonding
N-(4-Chlorophenyl)morpholine-4-carboxamide 4-Chlorophenyl group Carboxamide N/A Chair conformation morpholine ring; chain-like hydrogen bonding in crystal lattice
N,N'-Dicyclohexyl-4-morpholinecarboxamidine Two cyclohexyl groups Carboxamidine (NH–C=N–) N/A Higher basicity due to amidine group; bulky substituents enhance steric hindrance
N-(4-Methoxyphenyl)morpholine-4-carboxamide 4-Methoxyphenyl group Carboxamide N/A Electron-donating methoxy group alters electronic properties

Structural and Electronic Comparisons

  • Substituent Effects: Diphenyl vs. Monophenyl: The dual phenyl groups in this compound increase steric bulk and lipophilicity compared to monophenyl analogs like N-Phenyl-4-morpholinecarboxamide. This may enhance membrane permeability but reduce solubility . Electron-Withdrawing vs. Donor Groups: The 4-chlorophenyl substituent (electron-withdrawing) in N-(4-Chlorophenyl)morpholine-4-carboxamide contrasts with the electron-donating methoxy group in N-(4-Methoxyphenyl)morpholine-4-carboxamide. These differences influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
  • Functional Group Variations: Carboxamide vs. Carboxamidine: N,N'-Dicyclohexyl-4-morpholinecarboxamidine replaces the carboxamide oxygen with an NH group, forming an amidine.

Crystallographic and Conformational Insights

  • Morpholine Ring Conformation :
    • The morpholine ring adopts a chair conformation in N-(4-Chlorophenyl)morpholine-4-carboxamide, a common feature in morpholine derivatives. Similar conformations are expected in this compound .
  • Hydrogen Bonding :
    • N-Phenyl-4-morpholinecarboxamide forms intermolecular N–H∙∙∙O bonds, creating a 2D network . In contrast, N-(4-Chlorophenyl)morpholine-4-carboxamide exhibits chains along the [100] direction via N–H∙∙∙O interactions . These differences highlight how substituents modulate crystal packing.

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